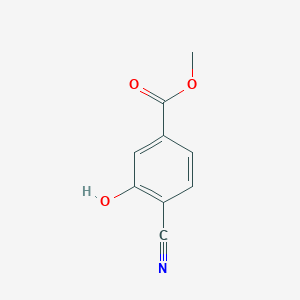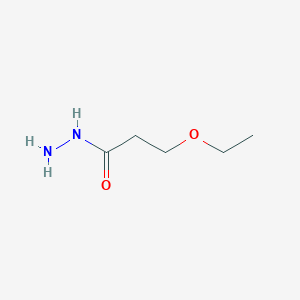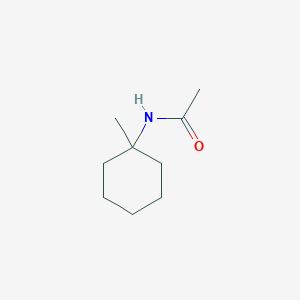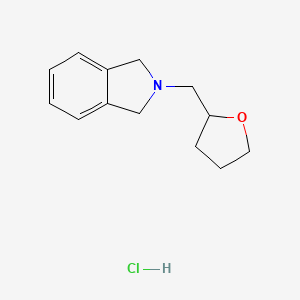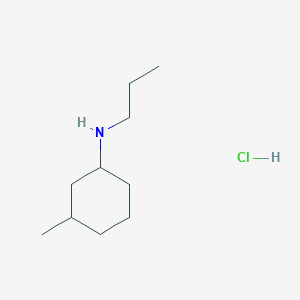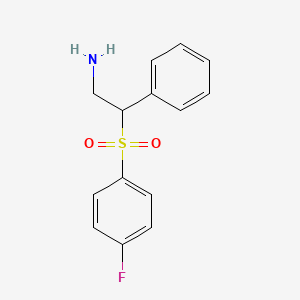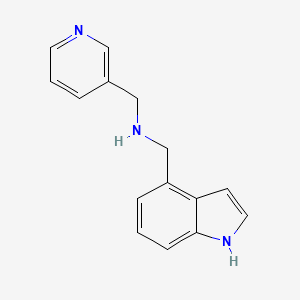
(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is a versatile chemical compound utilized in diverse scientific research. It belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .
Synthesis Analysis
While specific synthesis methods for “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” were not found, related compounds have been synthesized. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is characterized by a molecular weight of 199.25 and a chemical formula of C12H13N3 . The structure includes a nitrogen atom with a lone electron pair, which is a characteristic feature of amines .Chemical Reactions Analysis
Amines, including “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Physical And Chemical Properties Analysis
“(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is a solid compound . As an amine, it has the ability to form salts with acids, which are soluble in water .科学的研究の応用
Catalysis and Chemical Synthesis
Compounds with indole and pyridine moieties have been utilized in catalysis, demonstrating efficiency in the Suzuki–Miyaura coupling and allylation reactions. For instance, palladacycles designed from ligands with an indole core have shown to act as effective catalysts for these reactions, with certain complexes facilitating the process in a homogeneous pathway (M. Singh et al., 2017).
Fluorescence Applications
Derivatives of this compound have been developed for fluorescence applications, highlighting their potential in the synthesis of rhenium tricarbonyl core complexes. These complexes, featuring ligands derived from benzimidazole, quinoline, and tryptophan, exhibit significant luminescence properties, making them suitable for various applications in luminescent materials (Lihui Wei et al., 2006).
Supramolecular Chemistry
The compound and its analogs have found applications in supramolecular chemistry, where they are used to construct coordination polymers and networks. For example, silver(I) coordination polymers derived from dicompartmental N,N-donor ligands have shown diverse structural arrangements influenced by the ligands' configurations and the counterions present (B. Chakraborty et al., 2013).
Sensing and Detection
Certain derivatives act as selective and sensitive colorimetric and fluorescent chemosensors for metal ions, such as copper(II). These compounds can be used in aqueous solutions and mammalian cells, demonstrating their versatility and potential in bioimaging and environmental monitoring (Xu Zheng et al., 2016).
Coordination Chemistry
The versatility of these compounds extends to coordination chemistry, where they form complexes with various metal ions. These complexes have been studied for their structural characteristics, magnetic properties, and potential applications in materials science (Jian-Zhong Wu et al., 2004).
将来の方向性
The future directions of “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” research could involve further exploration of its potential applications in various fields, such as medicinal chemistry and biochemistry. For instance, related compounds have shown promising results in inhibiting tubulin polymerization, suggesting potential applications in cancer treatment .
特性
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-4-13(14-6-8-18-15(14)5-1)11-17-10-12-3-2-7-16-9-12/h1-9,17-18H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXFHJRRZKPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586481 |
Source


|
| Record name | 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine | |
CAS RN |
941239-16-3 |
Source


|
| Record name | 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)
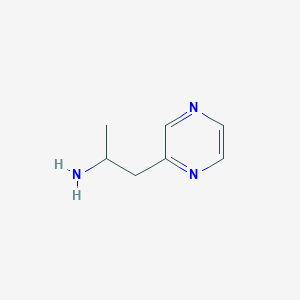
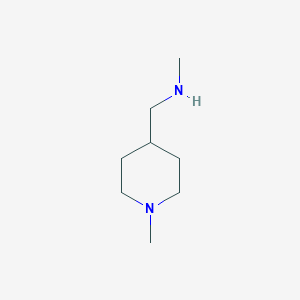
![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)
